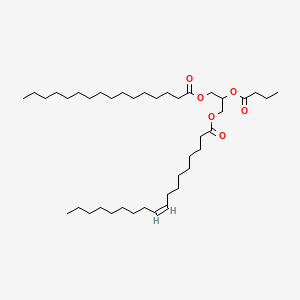
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is an ester compound formed from the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. This compound is notable for its unique structure, which includes both saturated and unsaturated fatty acid chains. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the product. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The unsaturated oleate moiety can be oxidized to form epoxides or hydroperoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides, and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Applications De Recherche Scientifique
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl trioleate: Similar structure but contains three oleate groups.
Glyceryl tripalmitate: Contains three palmitate groups, making it fully saturated.
Glyceryl tributyrate: Contains three butyrate groups, making it more volatile and less hydrophobic.
Uniqueness
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is unique due to its combination of saturated and unsaturated fatty acid chains. This gives it a balance of stability and reactivity, making it suitable for a variety of applications. Its amphiphilic nature also allows it to interact with both hydrophobic and hydrophilic environments, enhancing its versatility in scientific and industrial applications.
Propriétés
Formule moléculaire |
C41H76O6 |
|---|---|
Poids moléculaire |
665.0 g/mol |
Nom IUPAC |
(2-butanoyloxy-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-40(43)46-37-38(47-41(44)33-6-3)36-45-39(42)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
Clé InChI |
TWKWYCVAZLLYFN-VXPUYCOJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















